molecular formula C16H11ClN2O2S B12306367 (5Z)-5-(3-chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-(3-chloro-4-hydroxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B12306367
M. Wt: 330.8 g/mol
InChI Key: QRDCGTGWWMTBGN-LCYFTJDESA-N
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Description

(5E)-5-(3-Chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3 is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylidene group, a mercapto group, and a phenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-Chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3 typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with 2-mercapto-3-phenyl-3. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of (5E)-5-(3-Chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3 can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-Chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

(5E)-5-(3-Chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3-Chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in enzyme activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzaldehyde
  • 1-Ethylpiperidin-4-one

Comparison

Compared to similar compounds, (5E)-5-(3-Chloro-4-hydroxybenzylidene)-2-mercapto-3-phenyl-3 stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. For instance, the presence of both a chloro and a hydroxy group on the benzylidene moiety allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11ClN2O2S/c17-12-8-10(6-7-14(12)20)9-13-15(21)19(16(22)18-13)11-4-2-1-3-5-11/h1-9,20H,(H,18,22)/b13-9-

InChI Key

QRDCGTGWWMTBGN-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=S

Origin of Product

United States

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